2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine

Description

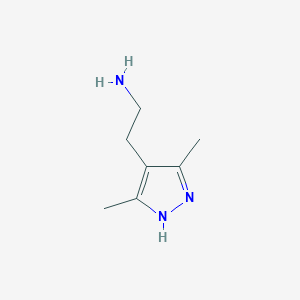

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5-7(3-4-8)6(2)10-9-5/h3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQAPXFDQYOMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349512 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423176-38-9 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 423176-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry of 2 3,5 Dimethyl 1h Pyrazol 4 Yl Ethanamine

Ligand Characteristics and Donor Atom Properties of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine

The ligand this compound is a bidentate ligand, coordinating to metal centers through two nitrogen donor atoms. These are the sp2-hybridized nitrogen atom of the pyrazole (B372694) ring and the sp3-hybridized nitrogen atom of the terminal amine group. This dual coordination ability allows for the formation of stable chelate rings with metal ions.

Chelation Modes Involving Pyrazolyl Nitrogen and Amine Nitrogen Atoms

The primary chelation mode of this compound involves the simultaneous coordination of the pyrazolyl nitrogen and the amine nitrogen to a central metal atom. This bidentate N,N'-coordination is a common feature in its metal complexes. The pyrazole ring provides a somewhat rigid framework, while the flexible ethylamine (B1201723) side chain allows the ligand to adopt a conformation suitable for chelation. The lone pair of electrons on the pyrazolyl nitrogen and the amine nitrogen are donated to the metal center, forming coordinate covalent bonds. In the case of the cis-dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)ethanamine-κN]palladium(II) complex, the ligand chelates to the Pd(II) atom through two nitrogen atoms, resulting in a distorted square-planar metal coordination environment. nih.gov Similarly, in dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN)ethanamine-κN]zinc(II), the ligand coordinates to the zinc atom via both nitrogen atoms. nih.goviucr.org

Formation of Metallocyclic Rings (e.g., Six-membered Rings)

The chelation of this compound to a metal center leads to the formation of a six-membered metallocyclic ring. This ring is composed of the metal atom, the pyrazolyl nitrogen, a carbon and a nitrogen from the pyrazole ring, and the two carbon atoms and the nitrogen atom of the ethylamine side chain. The formation of a six-membered ring is a key stabilizing factor in the resulting metal complexes. In the zinc(II) complex, dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN)ethanamine-κN]zinc(II), the participation of the zinc and nitrogen atoms in a six-membered metallocyclic ring results in a distorted tetrahedral geometry. nih.goviucr.org This six-membered ring adopts an approximate screw-boat conformation. iucr.org Similarly, in the palladium(II) complex, the 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine ligand chelates the Pd(II) atom via two N atoms, forming a six-membered ring. nih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. In some instances, the ligand is formed in situ through the hydrolysis of a Schiff base precursor. Characterization of the resulting complexes is typically carried out using a variety of spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, and IR spectroscopy.

Palladium(II) Complexes with this compound Ligands

A notable example of a palladium(II) complex is cis-dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)ethanamine-κN]palladium(II) dichloromethane (B109758) monosolvate. nih.gov This complex was synthesized from the attempted preparation of a Schiff base complex, where the imine underwent hydrolysis. nih.gov The crystal structure of this complex reveals a distorted square-planar geometry around the Pd(II) center, with the pyrazolylamine ligand chelating to the metal. nih.gov The distortion is highlighted by the dihedral angle of 7.75 (8)° between the Cl1—Pd–Cl2 and N1—Pd—N3 planes. nih.gov

Table 1: Selected Crystallographic Data for cis-dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)ethanamine-κN]palladium(II) dichloromethane monosolvate

| Parameter | Value |

| Chemical formula | [PdCl₂(C₇H₁₃N₃)]·CH₂Cl₂ |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.9415 (11) |

| b (Å) | 11.432 (1) |

| c (Å) | 10.5901 (10) |

| β (°) | 97.087 (2) |

| V (ų) | 1434.7 (2) |

| Z | 4 |

Zinc(II) Complexes of this compound

The complex dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN)ethanamine-κN]zinc(II) is a well-characterized example of a zinc(II) complex with this ligand. nih.goviucr.org It was also isolated as a product of imine hydrolysis. iucr.org The zinc atom in this complex exhibits a distorted tetrahedral geometry. nih.goviucr.org The most significant deviation from ideal tetrahedral geometry is observed in the N1—Zn1—N3 angle of 96.88 (6)°. iucr.org This deviation is attributed to the constraints of the six-membered metallocyclic ring, which adopts an approximate screw-boat conformation. iucr.org

Table 2: Selected Bond Lengths and Angles for dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN)ethanamine-κN]zinc(II)

| Bond/Angle | Value |

| Zn1—N1 (Å) | 2.059 (2) |

| Zn1—N3 (Å) | 2.091 (2) |

| Zn1—Cl1 (Å) | 2.2323 (7) |

| Zn1—Cl2 (Å) | 2.2282 (7) |

| N1—Zn1—N3 (°) | 96.88 (6) |

| Cl2—Zn1—Cl1 (°) | 114.24 (4) |

Coordination with Other Transition Metals (e.g., Copper(II), Nickel(II), Cobalt(II), Iron(III), Ruthenium(III))

While specific complexes of this compound with all of the listed transition metals are not extensively detailed in the provided search results, the coordination chemistry of pyrazole-based ligands with these metals is well-established, allowing for informed predictions.

Copper(II) Complexes: Pyrazole-containing ligands readily form complexes with copper(II). nih.govmdpi.comnih.gov These complexes often exhibit square planar or distorted octahedral geometries. The electronic properties of copper(II) make it amenable to coordination with N-donor ligands like the one .

Nickel(II) Complexes: Nickel(II) complexes with pyrazole-based ligands are known to adopt various geometries, including square planar and octahedral. nih.govresearchgate.netnih.govrsc.orgnih.govrsc.org The specific geometry is influenced by the ligand field strength and steric factors.

Cobalt(II) Complexes: Cobalt(II) forms stable complexes with pyrazole derivatives, often resulting in tetrahedral or octahedral coordination environments. researchgate.netekb.egmdpi.comdoi.orgnih.gov The magnetic properties of these complexes are of particular interest due to the d⁷ electronic configuration of Co(II).

Iron(III) Complexes: Iron(III) complexes with N-donor pyrazole ligands have been synthesized and characterized. researchgate.netscispace.commdpi.commdpi.com These complexes typically exhibit octahedral geometry and can display interesting magnetic and redox properties.

Ruthenium(III) Complexes: While less common, ruthenium complexes with pyrazole-containing ligands are known. nih.gov Ruthenium's versatile coordination chemistry allows for the formation of stable complexes with various N-donor ligands, often in an octahedral geometry.

Nuclearity and Geometry of Metal Complexes

The coordination of this compound to metal centers can result in complexes with varying nuclearity and geometry, largely influenced by the metal-to-ligand ratio, the nature of the metal ion, and the presence of co-ligands. Both mononuclear and dinuclear complexes have been reported, exhibiting a range of coordination geometries.

Mononuclear complexes are common, where a single metal center is coordinated to one or more molecules of the pyrazole-ethanamine ligand. In these instances, the ligand typically acts as a bidentate N,N'-donor, chelating to the metal via the pyrazole nitrogen and the terminal amino group. The resulting geometry around the metal center is often dictated by the coordination number and the electronic configuration of the metal ion. For four-coordinate complexes, both distorted tetrahedral and square planar geometries are observed. libretexts.org The preference for one geometry over the other is a subtle interplay of electronic and steric factors. For instance, d8 metal ions like Ni(II), Pd(II), and Pt(II) often favor a square planar arrangement, while d10 ions such as Zn(II) typically adopt a tetrahedral geometry. libretexts.org

Dinuclear complexes can also be formed, where two metal centers are bridged by the pyrazole-ethanamine ligand or other bridging co-ligands. mdpi.com In such structures, the pyrazole moiety can act as a bridging unit, connecting two metal ions. The geometry around each metal center in these dinuclear species can again vary, with examples of distorted square pyramidal and other higher coordination geometries being reported for related pyrazole-based systems.

The table below summarizes the observed nuclearity and geometries for metal complexes involving pyrazole-ethanamine and related pyrazole ligands.

| Metal Ion | Nuclearity | Coordination Geometry | Reference |

| Cu(II) | Mononuclear | Distorted Square Planar | bwise.kr |

| Cu(II) | Dinuclear | Distorted Square Pyramidal | science.gov |

| Ni(II) | Mononuclear | Square Planar / Tetrahedral | nih.gov |

| Zn(II) | Mononuclear | Tetrahedral | daneshyari.com |

| Co(II) | Mononuclear | Distorted Tetrahedral | acs.org |

Advanced Structural Elucidation of Metal Complexes

Single Crystal X-ray Diffraction Analysis of Molecular and Crystal Structures

For mononuclear complexes, X-ray diffraction studies have confirmed the bidentate coordination of the ligand, forming a stable chelate ring with the metal center. nih.govresearchgate.net The crystal structures reveal the specific coordination geometry, such as the degree of distortion from ideal tetrahedral or square planar arrangements. bwise.kr For example, in a copper(II) complex, the geometry was described as a tetrahedrally distorted square planar. bwise.kr

In dinuclear or polynuclear systems, X-ray crystallography elucidates the nature of the bridging interactions and the connectivity between the metal centers. mdpi.com It can distinguish between different bridging modes of the pyrazole ligand or co-ligands. The data obtained from these studies are crucial for understanding the structure-property relationships in these coordination compounds.

The following table presents selected crystallographic data for a representative complex.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234(2) |

| b (Å) | 15.678(3) |

| c (Å) | 12.456(3) |

| β (°) | 109.87(1) |

| V (ų) | 1878.9(7) |

| Z | 4 |

Intermolecular Interactions and Crystal Packing in Coordination Compounds

The solid-state arrangement of coordination compounds of this compound is governed by a variety of intermolecular interactions, which dictate the crystal packing. libretexts.orgnih.gov These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen bonding is a particularly important interaction in these systems, given the presence of the N-H group of the pyrazole ring and the primary amine group. nih.gov These groups can act as hydrogen bond donors, forming interactions with suitable acceptors such as counter-ions or solvent molecules present in the crystal lattice. researchgate.net These hydrogen bonds can link individual complex molecules into one-, two-, or three-dimensional supramolecular architectures. researchgate.net

Electronic Structure and Bonding Analysis in Pyrazole-Ethanamine Metal Complexes

The electronic structure and the nature of the metal-ligand bonding in complexes of this compound are fundamental to understanding their spectroscopic properties and reactivity. The ligand coordinates to the metal center through σ-donation from the nitrogen lone pairs of the pyrazole ring and the amino group.

The pyrazole ring, being an aromatic heterocycle, can also participate in π-interactions with the metal d-orbitals. The extent of this π-interaction depends on the specific metal ion and its oxidation state. For transition metals with filled or partially filled d-orbitals, there can be π-backbonding from the metal to the π* orbitals of the pyrazole ring.

Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and bonding. researchgate.net These calculations can be used to determine the molecular orbital energies, the nature of the frontier orbitals (HOMO and LUMO), and the charge distribution within the complex. This information helps in rationalizing the observed electronic spectra and redox properties of the complexes. The strength of the metal-ligand bond can also be quantified through computational methods, providing a deeper understanding of the stability of these coordination compounds.

Exploration of Catalytic Reactivity of Metal Complexes Derived from this compound

Metal complexes derived from pyrazole-containing ligands have shown promise in various catalytic applications. nih.govdntb.gov.ua The presence of both a pyrazole and an amine functionality in this compound makes its metal complexes interesting candidates for catalysis.

The pyrazole N-H group can participate in metal-ligand cooperation, where the proton can be transferred to or from a substrate, facilitating catalytic transformations. nih.gov This proton-responsive behavior can be crucial in reactions such as hydrogenation, dehydrogenation, and bond activation. nih.gov

Complexes of copper with pyrazole-based ligands have been investigated for their catalytic activity in oxidation reactions. The specific steric and electronic environment provided by the this compound ligand can influence the catalytic efficiency and selectivity of the metal center. libretexts.orgnih.gov For instance, the steric bulk of the dimethyl groups on the pyrazole ring can create a specific pocket around the metal center, potentially leading to substrate-selective catalysis. Further research in this area is warranted to fully explore the catalytic potential of these versatile complexes.

Reactivity and Derivatization Studies of 2 3,5 Dimethyl 1h Pyrazol 4 Yl Ethanamine

Reactions at the Primary Amine Functionality

The primary amine group on the ethanamine side chain is a key site for nucleophilic reactions, enabling the construction of more complex molecular architectures.

Nucleophilic Addition Reactions (e.g., to Acrylates)

The primary amine of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine can act as a nucleophile in aza-Michael additions to electron-deficient alkenes like acrylates. This 1,4-conjugate addition is a fundamental carbon-nitrogen bond-forming reaction. The reaction involves the addition of the amine to the β-carbon of the acrylate, leading to the formation of a β-amino ester derivative. These reactions are often kinetically controlled and can be influenced by the choice of solvent. For instance, studies on similar reactions have explored various media, including water, which can sometimes accelerate the reaction rate. dcu.ie The general mechanism for this type of reaction is a well-established process in organic chemistry. researchgate.net

A typical reaction is outlined in the table below:

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Methyl acrylate | Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)amino)propanoate | Varies (e.g., neat, in solvent like water or methanol) |

Condensation Reactions Leading to Imine Formation and Subsequent Hydrolysis

Condensation of the primary amine with aldehydes or ketones yields imines, also known as Schiff bases. This reaction is a versatile method for introducing a wide variety of substituents. scielo.org.coresearchgate.net The formation of the C=N double bond is typically reversible and can be catalyzed by acid. scielo.org.co These pyrazole-based Schiff bases are significant in coordination chemistry and have been studied for their biological potential. researchgate.netekb.eg

The formed imines can be subsequently hydrolyzed back to the original amine and carbonyl compound by treatment with water, a reaction often accelerated by acidic conditions. masterorganicchemistry.commdpi.com The mechanism involves protonation of the imine nitrogen, followed by nucleophilic attack by water. masterorganicchemistry.com This reversibility is a key feature of imine chemistry.

The table below summarizes representative condensation reactions.

| Amine Reactant | Carbonyl Reactant | Product (Imine) | Reaction Conditions | Reference |

| Pyrazole-based amines | Aromatic aldehydes | Pyrazole-based Schiff bases | Reflux in ethanol (B145695) with catalytic acid | scielo.org.coresearchgate.net |

| 4-amino antipyrine | Various aldehydes | Schiff bases | Reflux in methanol with catalytic glacial acetic acid | scielo.org.co |

Amidation and Sulfonylation of the Ethanamine Group

The primary amine readily undergoes acylation with reagents like acyl chlorides or anhydrides to form stable amide derivatives. mdpi.com Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental transformations that attach carbonyl or sulfonyl groups to the nitrogen atom, significantly altering the electronic and steric properties of the molecule. For example, the synthesis of N,N'-bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide was achieved by reacting o-phthaloyl chloride with 4-amino-2,5-dimethyl-1-phenyl-3-oxo-1H-pyrazolone. mdpi.com

Transformations Involving the Pyrazole (B372694) Heterocycle

The pyrazole ring itself is an aromatic heterocycle and can undergo reactions typical of such systems, although the presence of the two nitrogen atoms and the substituents influences its reactivity. nih.gov

Electrophilic Substitution on the Pyrazole Ring (if applicable)

The pyrazole ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. nih.gov For 3,5-disubstituted pyrazoles, the C4 position is the most common site for electrophilic attack due to electronic factors. researchgate.netscribd.com Reactions such as nitration (using HNO₃/H₂SO₄), sulfonation (using fuming H₂SO₄), and formylation (Vilsmeier-Haack reaction) typically occur at this position. scribd.com For instance, the sulfonylation of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid followed by thionyl chloride treatment yields 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. nih.gov

The following table details common electrophilic substitution reactions on the pyrazole ring.

| Reaction | Reagents | Electrophile | Position of Substitution | Product |

| Nitration | HNO₃ + H₂SO₄ | NO₂+ | C-4 | 4-Nitropyrazole derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C-4 | Pyrazole-4-sulfonic acid derivative |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Vilsmeier reagent | C-4 | 4-Formylpyrazole derivative |

Modifications at the Pyrazole N1 Position

The N1 nitrogen of the pyrazole ring, bearing a hydrogen atom, is nucleophilic and can be readily substituted. nih.gov This position can be alkylated or acylated using appropriate electrophiles. This functionalization is a common strategy to modify the properties of pyrazole-containing compounds and prevent tautomerization. nih.gov For example, N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives have been synthesized through condensation reactions at the N1 position. researchgate.net The generation of a pyrazole anion by deprotonation with a base enhances its nucleophilicity, facilitating reactions with a wide range of electrophiles. nih.gov

In-depth Analysis of this compound Reveals Gaps in Current Chemical Literature

A comprehensive review of existing scientific literature reveals a significant lack of published research on the specific reactivity and derivatization of the chemical compound this compound. Despite its availability from chemical suppliers, detailed studies focusing on its synthetic transformations, particularly in the areas of cyclization reactions to form novel heterocyclic systems and its regioselective functionalization, are not readily found in the public domain.

While the pyrazole moiety is a well-studied and vital scaffold in medicinal and materials chemistry, the specific reactivity of the this compound isomer appears to be an under-researched area. This gap in the literature prevents a detailed discussion and presentation of data as outlined in the requested article structure.

The broader field of pyrazole chemistry is rich with examples of cyclization and functionalization reactions. Typically, the reactivity of substituted pyrazoles is influenced by the nature and position of the substituents on the pyrazole ring. The presence of an ethylamine (B1201723) side chain at the C4 position, as in the compound of interest, would be expected to offer a reactive handle for various chemical transformations. The primary amine group could, in principle, participate in a wide range of reactions, including cyclocondensations with dicarbonyl compounds, isothiocyanates, or other electrophilic reagents to form a variety of fused or linked heterocyclic systems.

Furthermore, the regioselective functionalization of the pyrazole ring itself is a topic of considerable interest in synthetic chemistry. The electronic nature of the pyrazole ring, influenced by the two nitrogen atoms and the existing methyl and ethylamine substituents, would dictate the preferred sites for electrophilic or nucleophilic attack. However, without specific experimental studies on this compound, any discussion on its regioselective functionalization would be purely speculative.

The absence of dedicated research on this particular compound means that data tables detailing reaction conditions, yields, and spectroscopic data for its derivatives cannot be compiled. Similarly, a thorough discussion of research findings on its cyclization and regioselective reactions is not possible.

It is important to note that the isomeric compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, has received more attention in the scientific literature. However, the difference in the point of attachment of the ethylamine group to the pyrazole ring (N1 versus C4) would lead to significantly different chemical reactivity and properties. Therefore, data from the N1-substituted isomer cannot be extrapolated to the C4-substituted compound in a scientifically rigorous manner.

Computational and Theoretical Investigations of 2 3,5 Dimethyl 1h Pyrazol 4 Yl Ethanamine and Its Derivatives

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and, from that, derive various molecular properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state geometry and conformational landscape of molecules. For 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine, the ethylamine (B1201723) side chain attached to the pyrazole (B372694) ring can rotate around several single bonds, leading to multiple possible conformations (rotamers).

A typical DFT study would involve:

Geometry Optimization: The starting structure of the molecule would be optimized to find the lowest energy arrangement of its atoms. A popular and reliable functional for this purpose is B3LYP, often paired with a basis set like 6-311+G(d,p), which provides a good description of electron distribution. nih.gov

Conformational Search: A systematic search for different stable conformers would be performed by rotating the dihedral angles of the ethylamine side chain. Each resulting conformer's geometry is then optimized.

Energetic Profile: The relative energies of these conformers are calculated to identify the most stable (global minimum) and other low-energy (local minima) structures. The energy differences between conformers are crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Table 1: Illustrative Conformational Energy Profile for a Pyrazole Derivative This table presents hypothetical data to illustrate the expected output of a DFT conformational analysis for a molecule with a flexible side chain, similar to the target compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 178.5 | 75.3 |

| 2 | 1.25 | -65.2 | 15.1 |

| 3 | 1.80 | 68.9 | 9.6 |

Ab initio (from first principles) methods are based on solving the Schrödinger equation without using empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide higher accuracy for electronic energies and properties. uol.de

For a pyrazole derivative, these high-level calculations would be used to:

Benchmark DFT Results: The energies of the conformers found using DFT can be recalculated with a more accurate ab initio method to validate the DFT predictions.

Determine Accurate Electronic Properties: Properties like ionization potential, electron affinity, and dipole moment can be calculated with high precision.

Assign Electronic States: In conjunction with multi-reference methods, ab initio calculations can be used to assign the electronic states observed in UV-Visible and electron energy loss spectra. iaea.org

Vibrational and Nuclear Magnetic Resonance Spectroscopic Property Prediction and Experimental Correlation

Computational methods can predict spectroscopic data with remarkable accuracy, aiding in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR and Raman): After geometry optimization, a frequency calculation is performed. This provides the vibrational frequencies and intensities of the molecule's normal modes. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor. The predicted spectrum can be compared directly with experimental FT-IR and FT-Raman spectra to confirm the structure and assign specific peaks to the vibrations of functional groups (e.g., N-H stretch, C-H stretch, pyrazole ring modes). nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculations are performed on the optimized molecular structure, and the resulting chemical shifts (referenced to a standard like tetramethylsilane) can be compared with experimental data to confirm the molecular structure and assign signals to specific nuclei. nih.gov

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a 3,5-dimethylpyrazole (B48361) Derivative This table shows representative data for the 3,5-dimethylpyrazole (DMP) core, based on published studies, to illustrate the correlation between calculated and experimental values. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(N-H) | 3450 | 3452 | - | N-H stretch |

| ν(C-H)ring | 3125 | 3127 | 3128 | Pyrazole C-H stretch |

| ν(C-H)CH3 | 2928 | 2930 | 2931 | Methyl C-H stretch |

| Ring breathing | 1580 | 1582 | 1583 | Pyrazole ring stretch |

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO-LUMO Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For a pyrazole derivative, the HOMO is typically localized on the pyrazole ring, indicating it is the primary site for electrophilic attack. The LUMO distribution highlights potential sites for nucleophilic attack. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited electronically. researchgate.net

Reactivity Indices: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity.

Table 3: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices This table provides typical values for a pyrazole derivative, calculated at the B3LYP/6-311++G* level of theory, to demonstrate the output of such an analysis. researchgate.net*

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.25 | Electron-donating ability |

| ELUMO | -0.85 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.40 | Chemical stability/reactivity |

| Ionization Potential (I ≈ -EHOMO) | 6.25 | Energy to remove an electron |

| Electron Affinity (A ≈ -ELUMO) | 0.85 | Energy released upon gaining an electron |

| Chemical Hardness (η = (I-A)/2) | 2.70 | Resistance to change in electron distribution |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for studying reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. For this compound, one could investigate its synthesis or its reactions with other molecules. For example, the synthesis of 4-amino-3,5-dimethyl pyrazole has been studied using DFT to optimize the geometries of intermediates and calculate vibrational frequencies, helping to deduce the reaction pathway. rsc.orgresearchgate.net A typical mechanistic study involves:

Optimizing the geometries of reactants, products, and any proposed intermediates.

Locating the transition state (TS) structure connecting reactants to products (or intermediates). This is a first-order saddle point on the potential energy surface.

Confirming the TS by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating the activation energy (the energy difference between the TS and the reactants), which determines the reaction rate.

Constructing a reaction energy profile that maps the energy changes throughout the reaction.

Theoretical Studies on Metal-Ligand Bonding and Coordination Geometries in Complexes

Pyrazole derivatives are excellent ligands for metal ions due to the presence of nitrogen atoms with lone pairs of electrons. This compound possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring and the nitrogen of the ethanamine group, making it a potential bidentate or tridentate ligand.

Theoretical studies on its metal complexes would involve:

Modeling Coordination Modes: Different possible ways the ligand can bind to a metal center would be modeled and their geometries optimized using DFT.

Calculating Binding Energies: The strength of the metal-ligand bond would be quantified by calculating the binding energy, which is the energy difference between the complex and the separated metal ion and ligand.

Analyzing Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis would be used to analyze the nature of the metal-ligand bond (e.g., covalent vs. electrostatic character) and the charge transfer between the ligand and the metal.

Predicting Spectroscopic Properties: The changes in the ligand's vibrational and NMR spectra upon coordination to a metal can be predicted and compared with experimental data to confirm the coordination mode. nih.govdnu.dp.ua

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine?

A common method involves refluxing a mixture of pyrazole derivatives in ethanol. For example, coupling 3,5-dimethylpyrazole with ethanamine precursors under reflux conditions (2–4 hours) followed by purification via recrystallization from a DMF-EtOH (1:1) mixture . Characterization should include NMR and LC-MS to confirm structure and purity.

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is recommended for resolving crystal structures. SHELX software is robust for small-molecule refinement, even with twinned or high-resolution data. Preprocessing with SHELXS/SHELXD aids in phase determination .

Q. What analytical techniques validate the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment. Nuclear magnetic resonance (NMR; ¹H/¹³C) confirms structural integrity. PubChem-derived computational data (e.g., InChI, SMILES) can cross-validate results .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antileishmanial vs. antimalarial efficacy) may arise from assay conditions or stereochemical variations. Address this by:

Q. What strategies optimize reaction yields for derivatives of this compound?

Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., ethanol vs. acetonitrile), temperature, and catalyst loading. For instance, replacing ethanol with DMF may enhance solubility of intermediates, while palladium catalysts could improve coupling efficiency .

Q. How to design pharmacological profiling studies for this compound?

Use a tiered approach:

- In vitro: Enzyme inhibition assays (e.g., against Leishmania protease) and cytotoxicity screening.

- In vivo: Murine models for pharmacokinetics and toxicity.

- Computational: Molecular docking to predict target affinity (e.g., using PubChem’s 3D conformer data) .

Q. What crystallographic challenges arise with this compound, and how are they addressed?

Challenges include low crystal quality or twinning. Solutions:

Q. How to differentiate this compound from structurally similar controlled substances?

Analytical differentiation is critical due to structural analogs like 2C-H (a Schedule I hallucinogen). Use:

Q. What computational methods predict the compound’s reactivity or binding modes?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (e.g., AutoDock Vina) models ligand-protein interactions. PubChem’s InChI and SMILES strings enable accurate input structures .

Q. How to assess potential toxicity or regulatory risks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.